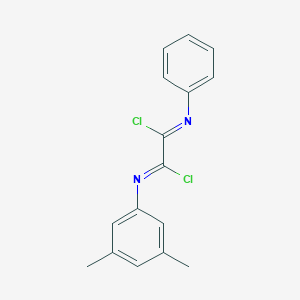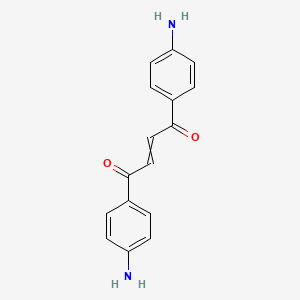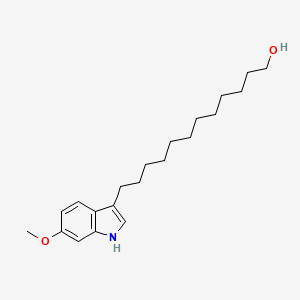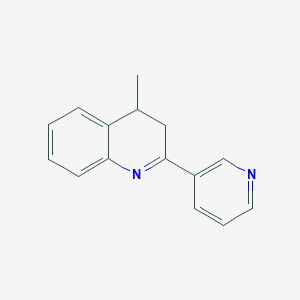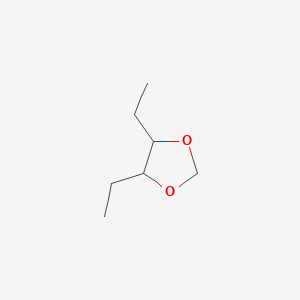
4,5-Diethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethyl-1,3-dioxolane is a heterocyclic organic compound with the molecular formula C7H14O2 It belongs to the class of dioxolanes, which are five-membered rings containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Diethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol under acidic conditions . The reaction typically involves the use of a dehydrating agent such as dimethyldichlorosilane to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve the fermentation of glucose to produce intermediates like 2,3-butanediol, followed by chemo-catalytic processes to form the final product . This method leverages the sequential use of microbes, enzymes, and chemo-catalysts to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of the ethyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
4,5-Diethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diethyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. By forming a stable dioxolane ring, it prevents unwanted reactions at the carbonyl site during synthetic transformations. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,3-dioxolane: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Dioxolane: The parent compound without any alkyl substitutions.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
4,5-Diethyl-1,3-dioxolane is unique due to its specific ethyl substitutions, which can influence its reactivity and physical properties compared to other dioxolanes. These substitutions can affect the compound’s boiling point, solubility, and overall stability, making it suitable for specific applications where other dioxolanes may not be as effective .
Properties
CAS No. |
676610-04-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4,5-diethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-3-6-7(4-2)9-5-8-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
UNJKRLGRDWZYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(OCO1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)

![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)
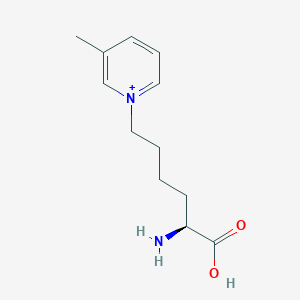
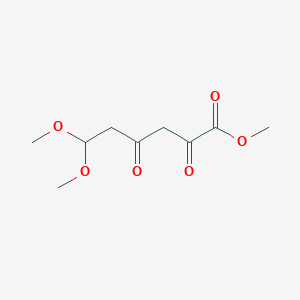
![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)

